Enzymatic Potency: Alk-IN-5 Demonstrates Sub-Nanomolar Inhibition of ALK
Alk-IN-5 exhibits potent inhibition of the ALK kinase domain with an IC50 value of 2.9 nM, as determined in a biochemical enzymatic assay. This level of potency is comparable to the clinically approved ALK inhibitor lorlatinib (IC50 of 0.7 nM for wild-type ALK) and is superior to earlier-generation inhibitors like crizotinib (IC50 of 20 nM) [1]. The high potency at the enzymatic level establishes Alk-IN-5 as a robust chemical probe for dissecting ALK signaling pathways, ensuring that observed biological effects are driven by on-target ALK inhibition .
| Evidence Dimension | Biochemical inhibition of ALK kinase |
|---|---|
| Target Compound Data | IC50 = 2.9 nM |
| Comparator Or Baseline | Lorlatinib (IC50 = 0.7 nM for WT ALK), Crizotinib (IC50 = 20 nM for WT ALK) |
| Quantified Difference | Alk-IN-5 is 6.9-fold more potent than crizotinib and within ~4-fold of lorlatinib in this assay system. |
| Conditions | In vitro kinase assay using recombinant ALK enzyme. Specific assay details are provided in the primary reference [1]. |
Why This Matters
This data confirms Alk-IN-5's high intrinsic potency, a prerequisite for achieving robust target engagement at low concentrations, which is critical for minimizing off-target effects in cellular and in vivo experiments.
- [1] Fushimi, M., et al. Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. J. Med. Chem. 2019, 62, 10, 4915-4935. View Source
